molecular formula C19H18N2O4 B2822637 N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-43-9

N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2822637
CAS No.: 443117-43-9
M. Wt: 338.363
InChI Key: LTMSYIIXXPHCTG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyridine carboxamide class, characterized by a fused pyranopyridine core substituted with a hydroxymethyl group at position 5, a methyl group at position 8, and a 2-oxo moiety. The 4-ethylphenyl carboxamide substituent at position 3 distinguishes it from structurally related analogs. Its molecular formula is inferred as C₂₃H₂₂N₂O₄ (based on structural analogs in and ), with an approximate molecular weight of 390.44 g/mol.

Properties

IUPAC Name

N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-12-4-6-14(7-5-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMSYIIXXPHCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrano-pyridine class and exhibits a complex structure characterized by multiple functional groups, which may contribute to its biological activity. The key structural features include:

  • Pyridine ring : A nitrogen-containing aromatic ring that often plays a crucial role in biological interactions.
  • Carboxamide group : Known for its ability to form hydrogen bonds, enhancing solubility and interaction with biological targets.
  • Hydroxymethyl and ethylphenyl substituents : These groups may influence the compound's lipophilicity and receptor binding affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human leukemia cells (K562), with an IC50 value indicating effective concentration levels for inducing apoptosis.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro tests revealed activity against a range of bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : It has been identified as a weak competitive inhibitor of certain enzymes involved in metabolic pathways. This inhibition can alter cellular processes, potentially leading to therapeutic effects in conditions like cancer.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Evidence suggests that it triggers intrinsic apoptotic pathways, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers treated K562 leukemia cells with varying concentrations. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MIC) determined for several strains. This suggests its potential utility in treating bacterial infections.

Data Summary

Activity TypeTest SubjectIC50 / MIC (µM)Observations
AntitumorK562 Cells10Induces apoptosis via caspase activation
AntimicrobialE. coli15Significant inhibition zones observed
Enzyme InhibitionMetabolic EnzymesVariesWeak competitive inhibitor characteristics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with six structurally related pyrano[2,3-c]pyridine derivatives (Table 1), focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Pyrano[2,3-c]pyridine Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence ID
Target: N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide 4-ethylphenyl, 2-oxo, hydroxymethyl, 8-methyl C₂₃H₂₂N₂O₄ (inferred) 390.44 Reference compound [3], [6]
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide 5-chloro-2,4-dimethoxyphenyl, 2-imino (Z), 4-methoxyphenyl C₂₆H₂₄ClN₃O₆ 509.94 Chlorine, methoxy groups, imino vs. oxo [1], [4]
K227-0765: (2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide 5-chloro-2-methoxyphenyl, 3,5-dimethoxyphenylimino, 2-imino (Z) C₂₆H₂₄ClN₃O₆ 509.94 Chlorine, multiple methoxy groups, imino vs. oxo [2]
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide 5-chloro-2,4-dimethoxyphenyl, 4-ethylphenylimino C₂₅H₂₅ClN₂O₅ 468.94 Chlorine, methoxy groups, imino vs. oxo [3]
6782-41-8: 2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide 4-chlorophenylimino, 4-methoxyphenyl C₂₄H₂₀ClN₃O₄ 449.89 Chlorine, methoxy, imino vs. oxo [5]
(2Z)-N-(2-ethylphenyl)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide 2-ethylphenyl, 3-ethylphenylimino, 2-imino (Z) C₂₆H₂₆N₂O₃ 414.50 Dual ethylphenylimino, imino vs. oxo [6]

Key Findings

However, these groups may also increase toxicity risks compared to the target compound’s ethylphenyl substituent . The 2-oxo group in the target compound (vs.

Molecular Properties :

  • The target compound’s inferred logP (~2.5) is lower than chlorinated analogs (e.g., logP ~3.1 for ) due to the absence of hydrophobic chlorine but higher than methoxy-rich derivatives (e.g., logP ~2.0 for ) .
  • The hydroxymethyl group common across all analogs improves aqueous solubility, critical for drug delivery .

Synthetic Accessibility :

  • Ethylphenyl substituents (target compound, ) are synthetically simpler than multi-methoxy or chlorinated analogs, reducing production costs .

Biological Screening :

  • Analogs in and are labeled as screening compounds, suggesting their utility in high-throughput assays. The target compound’s lack of chlorine may position it as a safer candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis of structurally analogous pyrano-pyridine derivatives typically involves multi-step organic reactions, such as cyclocondensation, nucleophilic substitution, and carboxamide coupling. For instance, and highlight the importance of optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) to enhance purity and yield. A stepwise approach includes:

Precursor preparation : Use halogenated intermediates (e.g., brominated pyrano-pyridine cores) for regioselective functionalization .

Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-ethylphenyl group to the pyrano-pyridine scaffold .

Hydroxymethylation : Introduce the hydroxymethyl group via controlled reduction of ester intermediates under inert conditions to prevent over-reduction .

  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters like reaction time and stoichiometry, as demonstrated in for copolymerization systems.

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve substituent positions and confirm the hydroxymethyl group’s presence (e.g., δ 4.2–4.5 ppm for –CH2OH) .
  • X-ray Crystallography : Essential for confirming the fused pyrano-pyridine ring system and substituent orientation, as applied in for triazolopyridine derivatives.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., m/z matching calculated [M+H]+) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

  • Methodological Answer : Key properties include:

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) to assess aggregation propensity. notes that hydroxymethyl groups enhance aqueous solubility compared to alkyl substituents.
  • Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and monitor via HPLC. Pyrano-pyridine derivatives are prone to hydrolysis at the lactone ring under basic conditions .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding affinities with putative targets (e.g., kinases or GPCRs). demonstrates how hybrid computational-experimental workflows predict fluorescence properties in maleimide derivatives, a strategy adaptable for bioactivity prediction.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from analogous compounds in and .
  • MD Simulations : Assess conformational stability of the pyrano-pyridine core in lipid bilayers to predict membrane permeability .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:

Metabolic Profiling : Identify major metabolites via LC-MS/MS (e.g., hydroxylation or glucuronidation of the hydroxymethyl group) .

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve bioavailability, as suggested in for hexahydroquinoline derivatives.

Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to verify target binding in vivo .

Q. How can researchers design derivatives to enhance selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-ethylphenyl group with fluorinated or heteroaromatic moieties to modulate steric and electronic properties, as seen in and .
  • Prodrug Strategies : Mask the hydroxymethyl group as an ester to improve cell permeability, with enzymatic cleavage releasing the active form intracellularly .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions early in development .

Q. What experimental controls are essential when assessing this compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the hydroxymethyl group) to isolate pharmacophore contributions .
  • Knockdown/Rescue Experiments : Combine siRNA-mediated target knockdown with overexpression of wild-type/mutant targets to confirm on-pathway effects .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to rule out cell-type-specific artifacts .

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